![molecular formula C17H26N4O B2508152 6-氨基-3-甲基-4-壬基-1,4-二氢吡喃并[2,3-c]吡唑-5-腈 CAS No. 402953-87-1](/img/structure/B2508152.png)
6-氨基-3-甲基-4-壬基-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it a valuable target for synthetic and medicinal chemistry research.
科学研究应用
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用机制
Target of Action
The primary target of 6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system .
Mode of Action
This compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction . The compound’s interaction with the L-type calcium channel was confirmed through in vitro studies, where it was observed to induce a significant concentration-dependent lowering of contraction provoked by cumulative CaCl2 adding .
Biochemical Pathways
The blockade of the L-type calcium channel affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including muscle contraction. By blocking the influx of calcium ions, the compound disrupts the normal functioning of this pathway, leading to relaxation of the smooth muscle cells .
Pharmacokinetics
The compound has been shown to have significantantihypertensive activity in vivo, suggesting good bioavailability
Result of Action
The result of the compound’s action is vasorelaxation . By blocking the L-type calcium channel, the compound prevents muscle contraction, leading to relaxation of the smooth muscle cells in the blood vessels. This relaxation results in the dilation of the blood vessels, thereby reducing blood pressure . In vivo studies have confirmed that the compound has significant antihypertensive activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aryl aldehyde, and malononitrile . This reaction is often catalyzed by various catalysts such as titanium dioxide nanoparticles, γ-alumina, or l-proline . The reaction conditions are generally mild, and the process is environmentally benign, often carried out under solvent-free conditions or in water.
Industrial Production Methods
For industrial production, the use of heterogeneous catalysts is preferred due to their reusability and efficiency. Catalysts such as titanium dioxide nanoparticles and γ-alumina are commonly used . The reaction is typically conducted in a batch reactor, and the product is purified through crystallization or chromatography.
化学反应分析
Types of Reactions
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyrano derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Known for its antihypertensive and vasorelaxant properties.
6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its nonyl substituent, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other pyrano[2,3-c]pyrazole derivatives .
属性
IUPAC Name |
6-amino-3-methyl-4-nonyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-4-5-6-7-8-9-10-13-14(11-18)16(19)22-17-15(13)12(2)20-21-17/h13H,3-10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDBKHTOSOIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1C(=C(OC2=NNC(=C12)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2508073.png)
![1-methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)
![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)
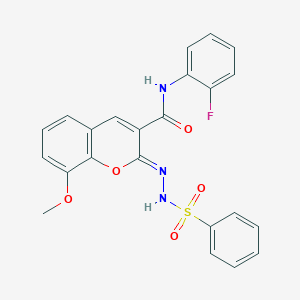
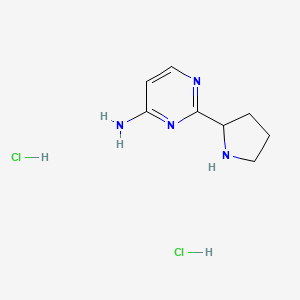
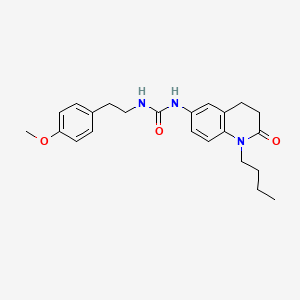
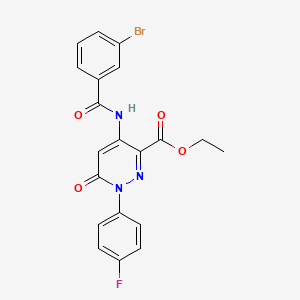
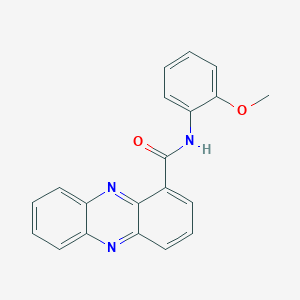
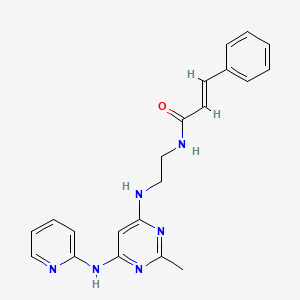
![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/new.no-structure.jpg)
![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)
